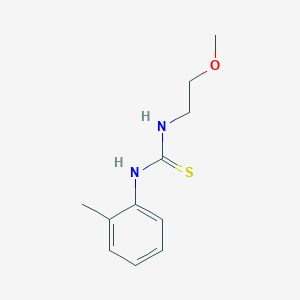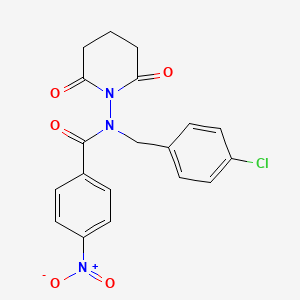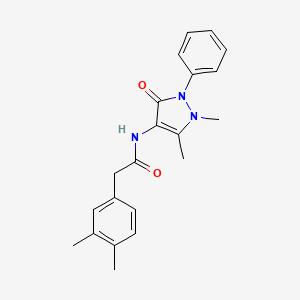
N-(5-chloro-2-phenoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-phenoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as VU041, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 4 (mGlu4), which is a member of the G protein-coupled receptor family.
作用機序
N-(5-chloro-2-phenoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a positive allosteric modulator of mGlu4, which means it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the agonist binding site. Activation of mGlu4 has been shown to reduce glutamate release, which is thought to contribute to the neuroprotective effects of this compound in Parkinson's disease. In addition, activation of mGlu4 has been shown to reduce dopamine release, which is thought to contribute to the antipsychotic effects of this compound in schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of mGlu4 in a dose-dependent manner, with a maximal effect at a concentration of 10 μM. In addition, this compound has been shown to have no effect on the activity of other mGlu receptors, indicating its selectivity for mGlu4. This compound has also been shown to have good brain penetration and to be well-tolerated in animal studies.
実験室実験の利点と制限
One advantage of using N-(5-chloro-2-phenoxyphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its selectivity for mGlu4, which allows for the specific modulation of this receptor without affecting other mGlu receptors. In addition, this compound has good brain penetration, which allows for the study of its effects on the central nervous system. One limitation of using this compound in lab experiments is its relatively low yield in the synthesis process, which may limit its availability for use in large-scale studies.
将来の方向性
There are a number of future directions for the study of N-(5-chloro-2-phenoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. One direction is the further investigation of its potential therapeutic applications in diseases such as Parkinson's disease, schizophrenia, and addiction. Another direction is the study of its effects on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. In addition, the development of more efficient synthesis methods for this compound may increase its availability for use in large-scale studies.
合成法
The synthesis of N-(5-chloro-2-phenoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 5-chloro-2-phenoxyaniline with 2-hydroxy-3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group, and then acylation with 2-oxo-2H-chromene-3-carboxylic acid chloride. The final product is obtained after purification by column chromatography. The yield of the synthesis is about 40%.
科学的研究の応用
N-(5-chloro-2-phenoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, schizophrenia, and addiction. It has been shown to have neuroprotective effects, reduce motor deficits, and improve cognitive function in animal models of Parkinson's disease. In addition, this compound has been shown to have antipsychotic effects and reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO4/c23-15-10-11-20(27-16-7-2-1-3-8-16)18(13-15)24-21(25)17-12-14-6-4-5-9-19(14)28-22(17)26/h1-13H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKNKCQKEZLVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5190219.png)
![N-(4-methyl-1,3-thiazol-2-yl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5190235.png)

![3-[(2-chloro-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5190244.png)


![2,4-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5190262.png)

![1-{[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole](/img/structure/B5190296.png)


![phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5190312.png)
![N-allyl-4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-1-piperazinecarbothioamide](/img/structure/B5190314.png)
![N'-(methoxymethyl)-N,N-dimethyl-6-[3-(methylthio)-1H-1,2,4-triazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B5190317.png)
